molecular formula C12H7BrF3N B599180 2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine CAS No. 180606-07-9

2-Bromo-6-(3-(trifluoromethyl)phenyl)pyridine

Cat. No. B599180
Key on ui cas rn: 180606-07-9
M. Wt: 302.094
InChI Key: PDZLRCAIJKFHCY-UHFFFAOYSA-N
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Patent
US08664220B2

Procedure details

Prepared according to the procedure described in Example 42, Step 2, using 4,4,5,5-tetramethyl-2-(3-trifluoromethyl-phenyl)-[1,3,2]dioxaborolane and 2,6-dibromo-pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)C(C)(C)OB([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)O1.[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23](Br)[N:22]=1>>[Br:20][C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:17])[F:18])[CH:10]=2)[N:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC(=CC=C1)C(F)(F)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
BrC1=NC(=CC=C1)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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